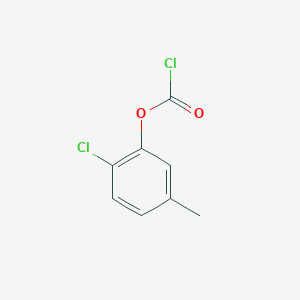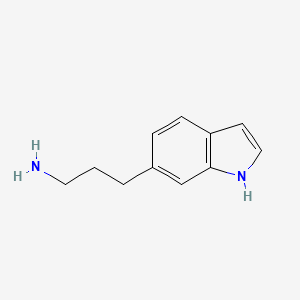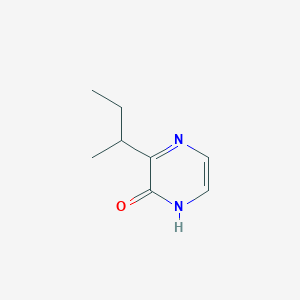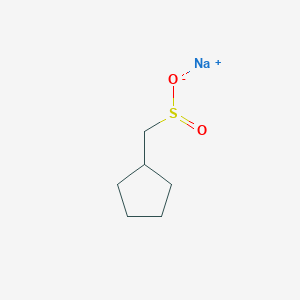
2-Chloro-5-methylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of the functional group ROC(O)Cl. These compounds are typically colorless, volatile liquids that degrade in moist air .
Méthodes De Préparation
2-Chloro-5-methylphenyl chloroformate can be synthesized through the reaction of 2-chloro-5-methylphenol with phosgene. The reaction is typically carried out in an inert solvent such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows: [ \text{2-Chloro-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and safety .
Analyse Des Réactions Chimiques
2-Chloro-5-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)NR’} + \text{HCl} ]
Reaction with Alcohols: Forms carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)OR’} + \text{HCl} ]
Reaction with Carboxylic Acids: Forms mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to absorb the HCl produced .
Applications De Recherche Scientifique
2-Chloro-5-methylphenyl chloroformate is used in various scientific research applications:
Organic Synthesis:
Chromatography: Acts as a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and carboxylic acids, which react to form carbamates, carbonate esters, and mixed anhydrides, respectively .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-5-methylphenyl chloroformate include:
Methyl chloroformate:
Benzyl chloroformate:
This compound is unique due to its specific reactivity and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the types of derivatives formed.
Propriétés
Numéro CAS |
35928-83-7 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(2-chloro-5-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3 |
Clé InChI |
PSRWRPGAMBIDID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)





